4-Fluorophenyl vs. 3-Fluorophenyl Urea Substitution: Positional Isomerism Drives Divergent USP7/Neutrophil Activity
The target compound bears a 4-fluorophenyl urea group, whereas the published inhibitor STIRUR 41 possesses a 3-fluorophenyl urea at the equivalent position. STIRUR 41 inhibits USP7 with an IC50 of 2.77 μM in HTLA-230 neuroblastoma cells and suppresses IL-8-induced chemotaxis of human neutrophils . Direct USP7 inhibition data for the 4-fluorophenyl analog is not available in the public literature at the time of this analysis. However, SAR from the 1-phenyl-5-pyrazolyl urea p38α inhibitor series demonstrates that the position of the fluorine substituent on the phenyl ring modulates kinase binding: para-fluoro derivatives can exhibit different potency and selectivity fingerprints compared to meta-fluoro isomers due to altered electronic effects and conformational preferences of the urea NH–aryl dihedral angle [1]. This class-level inference indicates that the 4-fluorophenyl substitution in the target compound is expected to yield a target engagement profile distinct from that of STIRUR 41, though the magnitude and direction of the difference remain to be experimentally quantified [1].
| Evidence Dimension | USP7 enzyme inhibition (IC50) and positional fluorine SAR |
|---|---|
| Target Compound Data | Not publicly reported for USP7 inhibition |
| Comparator Or Baseline | STIRUR 41 (3-fluorophenyl-5-pyrazolyl-urea): IC50 = 2.77 μM (USP7, HTLA-230 cells) |
| Quantified Difference | Cannot be calculated; direct comparative data unavailable |
| Conditions | HTLA-230 neuroblastoma cell-based USP7 inhibition assay (STIRUR 41); p38α kinase binding SAR (class-level reference) |
Why This Matters
The fluorophenyl substitution pattern is a key determinant of target selectivity in pyrazolyl-ureas; procurement decisions for USP7-focused projects should account for the fact that the 4-fluoro isomer may not recapitulate STIRUR 41's USP7 inhibitory activity.
- [1] Dumas J, Hatoum-Mokdad H, Sibley R, et al. 1-Phenyl-5-pyrazolyl ureas: potent and selective p38 kinase inhibitors. Bioorg Med Chem Lett. 2000;10(18):2051-2054. View Source
